molecular formula C13H10BrFO B1379278 2-(Benzyloxy)-4-bromo-1-fluorobenzene CAS No. 1036724-54-5

2-(Benzyloxy)-4-bromo-1-fluorobenzene

Cat. No. B1379278
CAS RN: 1036724-54-5
M. Wt: 281.12 g/mol
InChI Key: CBYWJXRBIPEDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-4-bromo-1-fluorobenzene, also known by other names such as Benzyl Cellosolve and Benzyl Glycol , is a chemical compound with the molecular formula C9H12BrFO2 . It is a colorless to nearly colorless transparent liquid with a molecular weight of approximately 152.19 g/mol. The compound belongs to the class of aminopyridines and derivatives .


Molecular Structure Analysis

The molecular structure of 2-(Benzyloxy)-4-bromo-1-fluorobenzene consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a benzyloxy group. The benzyloxy group is attached to the benzene ring via an oxygen atom. The compound’s 3D structure can be visualized as a pyridine ring with the benzyloxy substituent .


Chemical Reactions Analysis

  • Esterification : 2-(Benzyloxy)-4-bromo-1-fluorobenzene can undergo esterification reactions mediated by triethylamine (Et3N) with carboxylic acids. Alcohols, phenols, and amides remain unaffected during this process, making it a useful method for obtaining benzyl esters from various substrates .
  • Halogen Exchange : The compound can participate in halogen exchange reactions, where the bromine atom is replaced by other halogens or functional groups .


Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis of Hydroquinones

2-(Benzyloxy)-4-bromo-1-fluorobenzene is utilized in the synthesis of 2-(benzyloxy)hydroquinone . Hydroquinones are important in the pharmaceutical industry for their antioxidant properties and are also used in the development of various dyes and pigments.

Preparation of Sequential Polypeptides

This compound serves as a building block in the preparation of sequential polypeptides . Polypeptides have numerous applications ranging from drug delivery systems to the creation of new materials with unique mechanical properties.

Reagent for Multidentate Chelating Ligands

It acts as a reagent in the synthesis of multidentate chelating ligands . These ligands are crucial in coordination chemistry and are used to form stable complexes with metal ions, which have implications in catalysis and environmental remediation.

Pharmaceutical Research Intermediate

As an intermediate in pharmaceutical research, 2-(Benzyloxy)-4-bromo-1-fluorobenzene is involved in the development of new medicinal compounds . Its role is pivotal in the synthesis of molecules that may lead to new treatments and therapies.

Chemical Synthesis

In the field of chemical synthesis, this compound is used to create a variety of chemical products . Its versatility allows for the development of complex organic molecules that can be used in different industrial applications.

Photochemical Studies

The benzyloxy group in this compound has been studied for its UV-induced rotamerization . Understanding this process is important for the development of photoresponsive materials, which have potential applications in data storage and molecular switches.

Matrix Isolation Studies

2-(Benzyloxy)-4-bromo-1-fluorobenzene has been used in matrix isolation studies to investigate its conformational landscape . This research is significant for the field of spectroscopy and helps in understanding the behavior of molecules at low temperatures.

Safety And Hazards

The compound is considered harmful if ingested and can cause serious eye damage. Proper precautions, such as wearing protective eyewear, are essential when handling it .

properties

IUPAC Name

4-bromo-1-fluoro-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYWJXRBIPEDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-4-bromo-1-fluorobenzene

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